ジメチル-β-シクロデキストリン

概要

説明

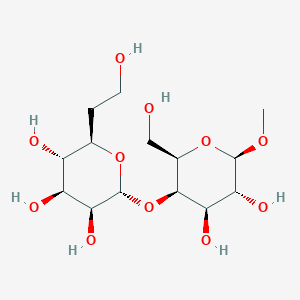

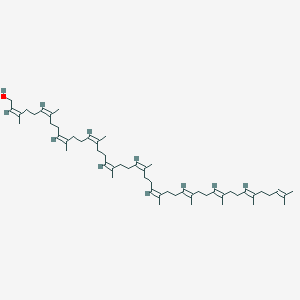

Dimethyl-beta-cyclodextrin (DMBCD) is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a derivative of cyclodextrin and is widely used in scientific research for its unique properties. DMBCD has been used in various applications such as in vivo and in vitro research, as well as in pharmacological and biochemical studies. This article aims to discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of DMBCD.

科学的研究の応用

医薬品デリバリー

ジメチル-β-シクロデキストリン (DMβCD) は、医薬品業界で広く用いられており、薬物の溶解性と安定性を高めます。 様々な大小の薬物分子と包接錯体を形成することで、薬物のバイオアベイラビリティと治療効果を向上させます .

環境修復

DMβCDベースのポリマーとナノシステムは、水浄化の目的で吸着剤として研究されてきました。 それらは、疎水性空洞と親水性官能基のために、廃水から無機物、有機物、重金属不純物を除去する高い効率を示します .

作用機序

Target of Action

Dimethyl-beta-cyclodextrin (DIMEB) is a cyclic oligosaccharide that primarily targets lipophilic molecules . Its primary role is to improve the solubility and bioavailability of these molecules, making it a valuable tool in pharmaceutical applications .

Mode of Action

DIMEB forms inclusion complexes with various small and large drug molecules through host-guest interactions . The hydrophobic cavity of DIMEB can encapsulate hydrophobic molecules, while its hydrophilic surface interacts with the aqueous environment . This unique property allows DIMEB to solubilize lipophilic compounds in aqueous solutions .

Biochemical Pathways

The formation of inclusion complexes by DIMEB can affect various biochemical pathways. For instance, DIMEB has been shown to promote the absorption of cholesterol into the biomembranes of Helicobacter pylori . It can also interrupt intermolecular hydrogen bonds, affecting the stability of other molecules .

Pharmacokinetics

The pharmacokinetics of DIMEB have been studied in Wistar rats. After oral and intravenous administration, the absorption of DIMEB was found to be very poor, with low blood and organ levels . Only unchanged DIMEB could be detected in urine and feces .

Result of Action

The primary result of DIMEB’s action is the improved solubility and bioavailability of lipophilic compounds . By forming inclusion complexes with these compounds, DIMEB can enhance their stability and prevent drug-drug and drug-excipient interactions . This can lead to increased product shelf-life and drug bioavailability .

Action Environment

The action of DIMEB can be influenced by various environmental factors. For instance, polar solvents with stronger hydrogen bond accepting abilities can interrupt intermolecular hydrogen bonds more easily, resulting in a less stable complex . Additionally, the presence of guest molecules in the cavity can strengthen the binding affinity between two monomers, particularly in polar solvents .

Safety and Hazards

将来の方向性

Cyclodextrin-based nanoparticles, which combine the advantages of cyclodextrins and nanoparticles, are being explored for various applications in advanced drug delivery . Dimethyl-beta-cyclodextrin, due to its ability to increase the solubility of organic compounds with poor aqueous solubility, is expected to find novel applications in drug delivery .

生化学分析

Biochemical Properties

Dimethyl-beta-cyclodextrin has the ability to form inclusion complexes with lipophilic molecules . This property is utilized in pharmaceutical applications, where it acts as a solubility enhancer for poorly soluble drugs . It can interact with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and Van der Waals forces .

Cellular Effects

Dimethyl-beta-cyclodextrin can influence cell function in several ways. For instance, it has been shown to enhance the solubility and bioavailability of drugs, thereby influencing cellular metabolism . It can also affect cell signaling pathways and gene expression by modulating the availability and activity of various biomolecules .

Molecular Mechanism

The molecular mechanism of action of Dimethyl-beta-cyclodextrin primarily involves the formation of inclusion complexes with other molecules . The hydrophobic interior of Dimethyl-beta-cyclodextrin provides a suitable environment for the interaction with lipophilic molecules, while its hydrophilic exterior allows for compatibility with aqueous environments . This enables Dimethyl-beta-cyclodextrin to enhance the solubility and bioavailability of various drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl-beta-cyclodextrin can change over time. For instance, it has been reported that the stabilizing effects of Dimethyl-beta-cyclodextrin on certain compounds can increase their stability and prevent their degradation over time .

Dosage Effects in Animal Models

The effects of Dimethyl-beta-cyclodextrin can vary with different dosages in animal models. While specific studies on Dimethyl-beta-cyclodextrin are limited, it has been noted that cyclodextrins at high doses may cause reversible diarrhea and cecal enlargement in animals .

Metabolic Pathways

Dimethyl-beta-cyclodextrin can be involved in various metabolic pathways. For instance, it has been shown to influence the metabolism of resveratrol in grapevine cell cultures .

Transport and Distribution

Dimethyl-beta-cyclodextrin can be transported and distributed within cells and tissues. Its ability to form inclusion complexes with lipophilic molecules can influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Dimethyl-beta-cyclodextrin can depend on its interactions with other molecules. While specific studies on the subcellular localization of Dimethyl-beta-cyclodextrin are limited, cyclodextrins and their derivatives have been shown to enter cells and localize in various subcellular compartments .

特性

IUPAC Name |

37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBSGBYSPTPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128446-36-6 | |

| Record name | O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)